Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan derivative with a thiophene derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar quinoline backbone but lacking the furan and thiophene rings.
Furan-2-carboxylic acid: Contains the furan ring but lacks the quinoline and thiophene components.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the quinoline and furan components.
Uniqueness
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its combination of furan, thiophene, and quinoline rings, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.
This detailed article provides a comprehensive overview of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19NO5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-yl)-2,5-dioxo-4-thiophen-3-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-2-25-20(24)18-13(15-4-3-6-26-15)8-14-17(19(18)23)12(9-16(22)21-14)11-5-7-27-10-11/h3-7,10,12-13,18H,2,8-9H2,1H3,(H,21,22) |
InChI Key |
XQRURRVDYROTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CSC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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